Fmoc-Cys(4-MeBzl)-OH

Peptide Synthesis Disulfide Bond Formation Orthogonal Protection

Fmoc-Cys(4-MeBzl)-OH delivers orthogonally protected cysteine for Fmoc-SPPS of disulfide-rich peptides. The 4-methylbenzyl (MeBzl) thiol protection is acid-stable yet removed under specialized conditions, enabling regioselective stepwise disulfide bond formation without scrambling—a critical advantage over Trt or Acm for peptides with ≥3 disulfide bonds. Lower epimerization vs. Fmoc-Cys(Trt)-OH preserves stereochemical purity. Ideal for convergent synthesis of complex targets like α-conotoxin dimers. Available in ≥98% purity; bulk quantities and custom packaging upon request.

Molecular Formula C26H25NO4S
Molecular Weight 447.5 g/mol
CAS No. 136050-67-4
Cat. No. B557503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cys(4-MeBzl)-OH
CAS136050-67-4
Synonyms136050-67-4; Fmoc-Cys(Mbzl)-OH; Fmoc-Cys(4-MeBzl)-OH; Fmoc-S-(4-methylbenzyl)-L-cysteine; FMOC-CYS(4-MBZL)-OH; Fmoc-Cys(pMeBzl)-OH; ST51016058; SCHEMBL16634948; 47575_FLUKA; CTK8C6838; MolPort-003-934-187; ZINC2539222; CF-473; AKOS015837243; AKOS015897322; RTR-004845; AJ-38821; AK-81180; FT-0643249; ST24047239; V1197; I09-0633; (2R)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-[(4-methylphenyl)methylthio]propanoicacid
Molecular FormulaC26H25NO4S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
InChIKeyOQYBTXFHTQYWCZ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cys(4-MeBzl)-OH (CAS 136050-67-4) – A Critical Orthogonally Protected Cysteine Building Block for Fmoc-SPPS


Fmoc-Cys(4-MeBzl)-OH (Nα-Fmoc-S-(4-methylbenzyl)-L-cysteine) is a widely used, orthogonally protected cysteine derivative for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It features an Fmoc-protected α-amino group and a 4-methylbenzyl (MeBzl)-protected thiol side chain. This protection scheme is fundamental for the controlled, regioselective assembly of complex, cysteine-rich peptides, particularly those requiring the formation of multiple, distinct disulfide bonds [1].

Why Fmoc-Cys(4-MeBzl)-OH Cannot Be Casually Substituted: A Guide to Orthogonal Protection in Fmoc-SPPS


The choice of a cysteine thiol protecting group is not a trivial matter in SPPS. A poor choice can lead to insurmountable difficulties during synthesis or subsequent disulfide bond formation [1]. The 4-methylbenzyl (MeBzl) group offers a unique balance of stability and orthogonal deprotection conditions that distinguishes it from other common cysteine protecting groups, such as Trt (trityl) and Acm (acetamidomethyl). Substituting Fmoc-Cys(4-MeBzl)-OH with a seemingly similar analog like Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH would fundamentally alter the deprotection strategy and likely lead to a failed synthesis or a product with a scrambled disulfide bond pattern. The evidence below quantifies these critical differences in stability, racemization tendency, and orthogonality, proving that Fmoc-Cys(4-MeBzl)-OH is not an interchangeable commodity.

Quantitative Differentiation of Fmoc-Cys(4-MeBzl)-OH: An Evidence-Based Selection Guide for Peptide Chemists


Critical Orthogonality for Multi-Disulfide Peptide Synthesis: MeBzl vs. Trt and Acm

The MeBzl protecting group provides a critical third orthogonal deprotection level beyond the standard Trt and Acm groups, enabling the controlled, sequential formation of multiple disulfide bonds in a single peptide [1]. This is a fundamental requirement for synthesizing complex bioactive peptides. The stability and removal conditions for each group are quantitatively distinct: S-Meb is stable to base and TFA, whereas S-Trt is labile to 1% TFA [2]. This difference is the basis for their combined use in orthogonal strategies.

Peptide Synthesis Disulfide Bond Formation Orthogonal Protection

Comparative Epimerization Tendency: MeBzl Exhibits Lower Racemization Risk than Trt

The thiol-protecting group has a surprisingly strong effect on the rate of epimerization during cysteine activation. A foundational study established a rank order for this effect, where MeBzl is associated with a lower rate of epimerization compared to the widely used Trt (trityl) group [1]. This rank order is: StBu > Trt > Tacm > Acm > MeBzl.

Racemization Peptide Synthesis Cysteine Activation

Proven High-Yield Incorporation in Optimized SPPS Protocols

When incorporated using optimized protocols, Fmoc-protected cysteine derivatives like Fmoc-Cys(4-MeBzl)-OH can achieve near-quantitative coupling yields. Studies using 4 equivalents of a Fmoc-Cys(Prot)-OH derivative, without preactivation, reported coupling yields consistently greater than 99% [1].

SPPS Coupling Efficiency Process Optimization

Essential Component for Regioselective Folding of α-Conotoxins

The synthesis of an α-conotoxin dimer containing four disulfide bonds was achieved exclusively through the use of a combination of four orthogonal thiol protecting groups: Trt, Acm, tBu, and MeBzl [1]. The MeBzl group was essential for the final, directed disulfide bond formation, which would not have been possible using a simpler protecting group scheme.

Conotoxin Peptide Folding Regioselective Disulfide

Validated Application Scenarios for Fmoc-Cys(4-MeBzl)-OH in Peptide Synthesis


Regioselective Synthesis of Complex, Multi-Disulfide Peptides (e.g., Conotoxins)

For peptides containing three or more disulfide bonds, Fmoc-Cys(4-MeBzl)-OH is an essential building block. Its use enables a precise, stepwise deprotection and oxidation strategy to achieve the correct native fold [1]. This is demonstrated by the successful synthesis of an α-conotoxin dimer with four disulfide bonds, where the MeBzl group was used for the final, regioselective bond formation [2].

Solution-Phase Peptide Synthesis and Fragment Condensation

The 4-methylbenzyl (MeBzl) group is stable during segment coupling reactions in solution-phase synthesis, making Fmoc-Cys(4-MeBzl)-OH an ideal building block for the convergent synthesis of larger peptides [1]. This is particularly useful for industrial-scale peptide production where solid-phase methods are cost-prohibitive.

Synthesis of Cysteine-Rich Bioactive Peptides Prone to Racemization

For challenging peptide sequences where epimerization of cysteine residues is a known risk, Fmoc-Cys(4-MeBzl)-OH should be prioritized over Fmoc-Cys(Trt)-OH. The evidence suggests that the MeBzl group imparts a lower rate of epimerization during activation and coupling [1], which can be critical for maintaining the stereochemical purity and biological activity of the final peptide product.

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